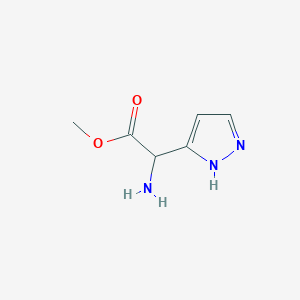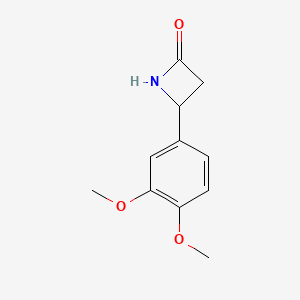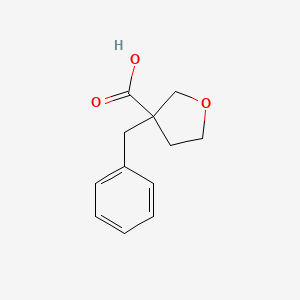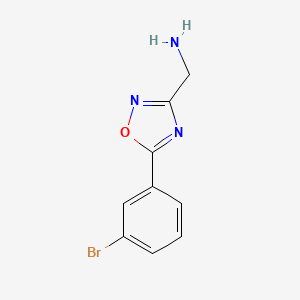
n-Acetyl-o-propylserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Acetyl-o-propylserine is a synthetic amino acid derivative with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the serine molecule, with a propyl group attached to the oxygen atom. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride as the acetylating agent in an aqueous solution . The reaction proceeds efficiently at temperatures ranging from 50°C to 70°C, resulting in the formation of n-Acetyl-o-propylserine.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar methods as described above. The process involves the use of acetic anhydride and serine in a controlled environment to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
n-Acetyl-o-propylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of this compound .
科学的研究の応用
n-Acetyl-o-propylserine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
作用機序
The mechanism of action of n-Acetyl-o-propylserine involves its interaction with specific molecular targets and pathways. The acetyl group can modulate the activity of enzymes and proteins by acetylation, affecting their function and stability. This compound can also interact with cellular receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
n-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose
n-Acetylglycine: Used in biochemical research and as a precursor in the synthesis of other compounds.
Uniqueness
n-Acetyl-o-propylserine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions that are not possible with other similar compounds. Its propyl group provides additional versatility in chemical synthesis and research applications .
特性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-acetamido-3-propoxypropanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
InChIキー |
ZDPCSRCRTMTUAH-UHFFFAOYSA-N |
正規SMILES |
CCCOCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B13558598.png)
![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)
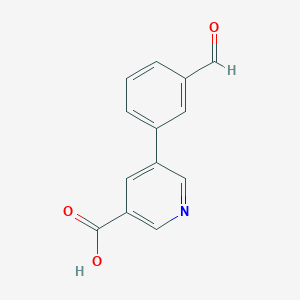
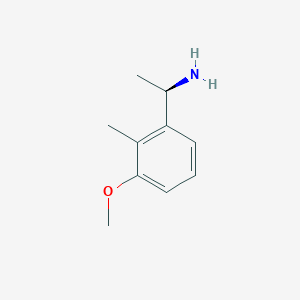
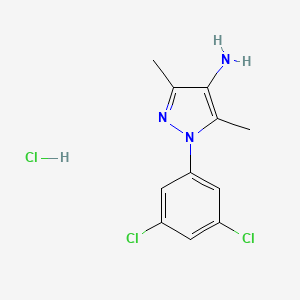
![N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride](/img/structure/B13558640.png)
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
